molecular formula C24H30N4O2S2 B2892660 N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide CAS No. 477292-78-7

N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide

Cat. No. B2892660
CAS RN: 477292-78-7
M. Wt: 470.65
InChI Key: MOUVEGWBIUFZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C24H30N4O2S2 and its molecular weight is 470.65. The purity is usually 95%.
BenchChem offers high-quality N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis of novel compounds utilizing building blocks similar to N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide for potential antifungal and antitumor activities. For instance, the study by Khodairy et al. (2016) demonstrated the synthesis of novel triazepines, pyrimidines, and azoles using related chemical structures, showing good antifungal activity (Khodairy, Ali, & El-wassimy, 2016). This suggests potential for the development of new therapeutic agents based on similar chemical frameworks.

Antitumor Agents

The research on phenyl-substituted derivatives as minimal DNA-intercalating antitumor agents by Atwell, Baguley, & Denny (1989) provides a foundation for designing compounds with specific pharmacological targets. Their study highlights the synthesis and evaluation of compounds for in vivo antitumor activity, underscoring the importance of structural modifications to enhance biological effects (Atwell, Baguley, & Denny, 1989).

Molecular Docking and DFT Calculations

Research into the chemical reactivity and potential antitumor activity of benzenesulfonamide derivatives by Fahim & Shalaby (2019) demonstrates the utility of molecular docking and density functional theory (DFT) calculations in understanding the interactions of similar compounds at the molecular level. Their work on synthesizing novel compounds and evaluating their in vitro antitumor activity provides a blueprint for leveraging computational chemistry to predict the biological activity of new molecules (Fahim & Shalaby, 2019).

Self-Regulated Insulin Delivery

The development of multifunctional microgels for self-regulated insulin delivery by Zhang et al. (2013) illustrates the potential of incorporating similar compounds into polymer networks for biomedical applications. Their research on microgels capable of responding to physiological conditions for controlled drug release underscores the versatility of these materials in therapeutic applications (Zhang et al., 2013).

properties

IUPAC Name

N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S2/c1-23(2,3)19(29)27-21(31)25-17-11-7-15(8-12-17)16-9-13-18(14-10-16)26-22(32)28-20(30)24(4,5)6/h7-14H,1-6H3,(H2,25,27,29,31)(H2,26,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVEGWBIUFZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide

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